
3-ethynylcyclobutane-1-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with an ethynyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method is the cyclization of 1,3-butadiene derivatives under specific conditions to form the cyclobutane ring, followed by the introduction of the ethynyl group through alkylation reactions. The carboxylic acid group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions followed by purification steps. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethynylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates.
Reduction: The ethynyl group can be reduced to form alkenyl or alkyl derivatives.
Substitution: The hydrogen atoms on the cyclobutane ring can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂)
Major Products:
Oxidation: Carboxylates and other oxidized derivatives
Reduction: Alkenyl or alkyl derivatives
Substitution: Halogenated cyclobutane derivatives
Wissenschaftliche Forschungsanwendungen
3-Ethynylcyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-ethynylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Cyclobutanecarboxylic acid: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
3-Ethynylcyclopropane-1-carboxylic acid: Contains a smaller ring, leading to different steric and electronic properties.
3-Ethynylcyclopentane-1-carboxylic acid: Contains a larger ring, affecting its reactivity and interactions.
Uniqueness: 3-Ethynylcyclobutane-1-carboxylic acid is unique due to its combination of a strained cyclobutane ring and an ethynyl group, which imparts distinct reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C7H8O2 |
|---|---|
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
3-ethynylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H8O2/c1-2-5-3-6(4-5)7(8)9/h1,5-6H,3-4H2,(H,8,9) |
InChI-Schlüssel |
XJHVFKCXYHNJBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1CC(C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


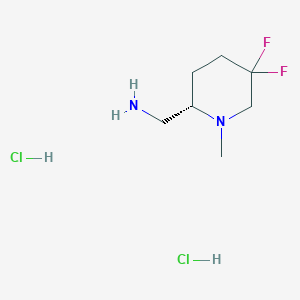
![1,6-Diazaspiro[3.4]octan-2-one](/img/structure/B13332636.png)
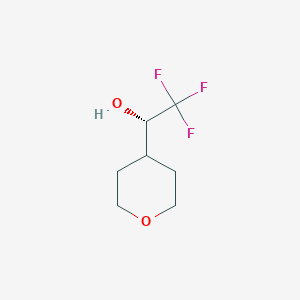
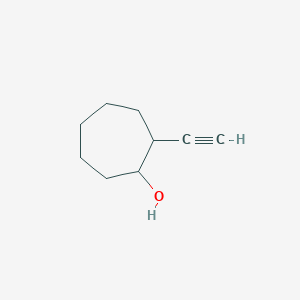
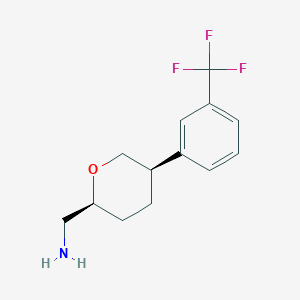
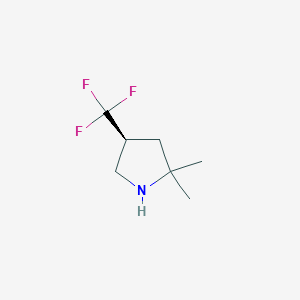

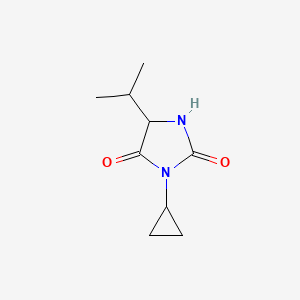
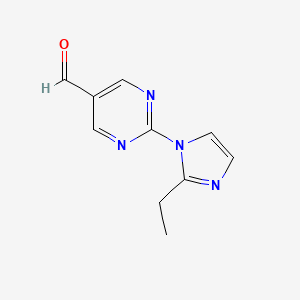
![2-(2-Methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13332692.png)
![2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B13332697.png)
![(5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(morpholino)methanone dihydrochloride](/img/structure/B13332709.png)

![4-Chloro-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13332728.png)
